Chlorhydrate de 4-amino-1-(propan-2-yl)pyrrolidin-2-one

Vue d'ensemble

Description

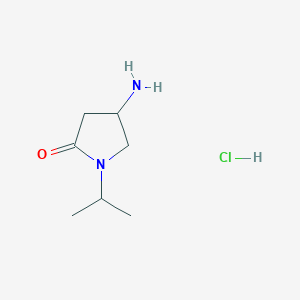

4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of an amino group at the fourth position and an isopropyl group at the first position of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used as building blocks in medicinal chemistry .

Applications De Recherche Scientifique

4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride has a wide range of scientific research applications:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. This process typically requires the use of amines and appropriate catalysts under controlled conditions . Another approach involves the oxidation of pyrrolidine derivatives, which can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide .

Industrial Production Methods

In industrial settings, the production of 4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance synthetic efficiency and support green chemistry initiatives .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mécanisme D'action

The mechanism of action of 4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit protein-transporting monoamines, affecting neurotransmitter levels in the synaptic gap . The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparaison Avec Des Composés Similaires

4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:

- 4-Amino-1-ethylpyrrolidin-2-one hydrochloride

- 4-Amino-1-phenylpyrrolidin-2-one hydrochloride

- 4-Amino-1-isopropyl-2-pyrrolidinone hydrochloride

These compounds share similar structural features but differ in the substituents attached to the pyrrolidinone ring. The unique combination of the amino and isopropyl groups in 4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride contributes to its distinct biological and chemical properties .

Activité Biologique

4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride is a compound belonging to the class of pyrrolidinones, characterized by a five-membered lactam structure. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride is with a molecular weight of 178.66 g/mol. The compound features an amino group at the 4-position and an isopropyl group at the 1-position of the pyrrolidinone ring, enhancing its solubility and reactivity in biological systems.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may exert effects by binding to enzymes or receptors, modulating various biochemical pathways. For instance, it has been suggested that the compound can inhibit protein-transporting monoamines, thereby affecting neurotransmitter levels in the synaptic gap.

Antimicrobial Activity

Recent studies have demonstrated that 4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were evaluated against multidrug-resistant strains:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | 32 | Moderate activity |

| Escherichia coli | >64 | No significant activity |

| Klebsiella pneumoniae | >64 | No significant activity |

These results indicate that while the compound shows promise against certain Gram-positive pathogens, it lacks efficacy against Gram-negative bacteria .

Anticancer Activity

The anticancer potential of 4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride was assessed using human lung adenocarcinoma (A549) cell lines. The compound was tested for cytotoxic effects:

| Concentration (µM) | Cell Viability (%) | Comparison to Cisplatin (%) |

|---|---|---|

| 100 | 78 | 50 |

| Control | 100 | N/A |

At a concentration of 100 µM, the compound exhibited a viability rate of 78%, indicating moderate cytotoxicity compared to cisplatin, a standard chemotherapeutic agent .

In Vivo Studies

In vivo studies involving animal models have shown that derivatives of pyrrolidinones similar to 4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride can enhance cognitive functions and exhibit neuroprotective effects. For instance, a study indicated that related compounds significantly stimulated neuronal proliferation and differentiation in mouse models .

In Silico Studies

Computational studies have predicted favorable pharmacokinetic profiles for this compound, suggesting good gastrointestinal absorption and brain penetration capabilities. These predictions align with observed in vitro activities and support further development for therapeutic applications .

Propriétés

IUPAC Name |

4-amino-1-propan-2-ylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-5(2)9-4-6(8)3-7(9)10;/h5-6H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMDUJVFDRXQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240527-57-4 | |

| Record name | 2-Pyrrolidinone, 4-amino-1-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.